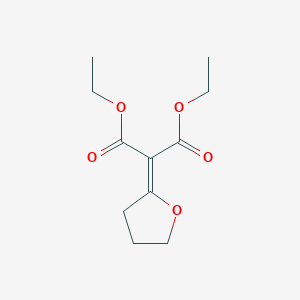
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate
Overview
Description
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its oxolan-2-ylidene moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate can be synthesized through organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions. These reactions involve the coupling of 1,3-diethyl 2-(2-oxopropylidene)propanedioate with two different α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl ether . The reaction proceeds via two successive independent catalytic domino reactions, including Michael/Michael and Michael/aldol reactions, to afford highly substituted trans-hydrindanes with excellent diastereoselectivity and nearly optically pure form .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.
Addition Reactions: The oxolan-2-ylidene moiety can undergo addition reactions with nucleophiles.
Condensation Reactions: The compound can form condensation products with suitable reactants.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include α,β-unsaturated aldehydes, diphenylprolinol silyl ether, and other nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents.
Major Products Formed
The major products formed from reactions involving this compound include highly substituted trans-hydrindanes and other complex organic molecules with potential biological activities .
Scientific Research Applications
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: Its potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s oxolan-2-ylidene moiety plays a crucial role in its reactivity and biological activities. The exact molecular targets and pathways are still under investigation, but the compound’s ability to participate in various chemical reactions suggests its potential to modulate biological processes .
Comparison with Similar Compounds
1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate can be compared with other similar compounds, such as:
1,3-Diethyl 2-(2-oxopropylidene)propanedioate: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1,3-Diethyl 2-(oxolan-2-ylidene)butanedioate: A structurally related compound with potential differences in reactivity and biological activities.
The uniqueness of this compound lies in its specific oxolan-2-ylidene moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
diethyl 2-(oxolan-2-ylidene)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-14-10(12)9(11(13)15-4-2)8-6-5-7-16-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQTXPBZMHCPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCO1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















